specs ac-907/25005339 specs ac-907/25005339
Brand Name: Vulcanchem
CAS No.: 55270-29-6
VCID: VC21408937
InChI: InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-19-11-17(15)18-12-20-10-14-6-2-4-8-16(14)18/h1-12H
SMILES: C1=CC=C2C(=C1)C=NC=C2C3=CN=CC4=CC=CC=C43
Molecular Formula: C18H12N2
Molecular Weight: 256.3g/mol

specs ac-907/25005339

CAS No.: 55270-29-6

Cat. No.: VC21408937

Molecular Formula: C18H12N2

Molecular Weight: 256.3g/mol

* For research use only. Not for human or veterinary use.

specs ac-907/25005339 - 55270-29-6

Specification

CAS No. 55270-29-6
Molecular Formula C18H12N2
Molecular Weight 256.3g/mol
IUPAC Name 4-isoquinolin-4-ylisoquinoline
Standard InChI InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-19-11-17(15)18-12-20-10-14-6-2-4-8-16(14)18/h1-12H
Standard InChI Key DHSKOHRCOPTBLB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=NC=C2C3=CN=CC4=CC=CC=C43
Canonical SMILES C1=CC=C2C(=C1)C=NC=C2C3=CN=CC4=CC=CC=C43

Introduction

Chemical Identity and Nomenclature

SPECS AC-907/25005339 is identified in chemical databases as 4,4'-Biisoquinoline, a compound consisting of two isoquinoline rings connected at their respective 4-positions. The compound has several identifying characteristics that establish its unique chemical identity:

PropertyValue
Chemical Name4,4'-Biisoquinoline
CAS Registry Number55270-29-6
Molecular FormulaC18H12N2
Synonyms4-isoquinolin-4-ylisoquinoline, [4,4']Biisoquinolinyl
PubChem CID817553

The compound belongs to the heterocyclic diimine family, specifically to the biisoquinoline class of compounds, which are characterized by two isoquinoline units connected through a direct carbon-carbon bond .

Physical and Chemical Properties

4,4'-Biisoquinoline demonstrates specific physical and chemical properties that are essential for understanding its behavior in various applications and reactions. The following table summarizes the key physical and chemical properties of the compound:

PropertyValueMethod/Reference
Molecular Weight256.3 g/molComputed by PubChem 2.2
XLogP3-AA3.9Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.8.18
Rotatable Bond Count1Computed by Cactvs 3.4.8.18
Exact Mass256.100048391 DaComputed by PubChem 2.2
Topological Polar Surface Area25.8 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count20Computed by PubChem
Complexity297Computed by Cactvs 3.4.8.18
Solubility32.1 μg/mL (at pH 7.4)Experimental data

These properties indicate that 4,4'-Biisoquinoline is a relatively non-polar compound with limited water solubility, which is consistent with its aromatic heterocyclic structure .

Structural Characteristics

The structure of 4,4'-Biisoquinoline consists of two isoquinoline rings connected at their 4-positions. This connectivity results in a molecule with interesting conformational properties:

Torsional Properties

The N2–C1–C1′–N2′ torsion angle between the two isoquinoline rings varies significantly in different complexes and crystal structures. This torsional flexibility is a key feature that affects the compound's coordination behavior with metals:

  • In coordination complexes, this torsion angle has been observed to range from approximately -24° to 98°, depending on the metal and other ligands present .

  • The variability in this torsion angle allows 4,4'-Biisoquinoline to adapt its conformation to optimize coordination geometry with different metals.

Applications in Coordination Chemistry

4,4'-Biisoquinoline functions as a bidentate nitrogen donor ligand in the heterocyclic diimine family, making it valuable for coordination chemistry applications :

Metal Complexes

Research has demonstrated that 4,4'-Biisoquinoline forms stable complexes with various transition metals:

  • Ruthenium Complexes: Forms complexes such as [Ru(biiq)(bpy)2]2+ where biiq represents 4,4'-Biisoquinoline .

  • Iron Complexes: In acetone solutions, complexes such as [Fe(biiq)3]X2·2.5H2O (X = BF4, ClO4) show appreciable dissociation .

  • Copper Complexes: Forms relatively air-sensitive compounds like Cu(CH3CN)2(biiq) .

  • Silver Complexes: Creates unique dinuclear structures with bridging biisoquinoline ligands, such as (MePh2P)Ag(μ-biiq-1κN,2κN')2Ag(PMePh2)2 .

  • Platinum and Palladium Complexes: Can form complexes with varied coordination modes, including monodentate and bidentate binding .

Catalytic Applications

Some metal complexes of 4,4'-Biisoquinoline have demonstrated catalytic properties:

  • Ruthenium complexes with 4,4'-Biisoquinoline derivatives have been investigated for water oxidation catalysis .

  • Rhodium complexes containing modified 4,4'-Biisoquinoline ligands have shown potential in organic transformations .

Synthesis and Preparation

While the search results don't provide specific synthesis methods for 4,4'-Biisoquinoline itself, the compound is related to the broader class of isoquinoline derivatives, which can be prepared through various methods:

General Isoquinoline Synthesis Methods

Several classical methods for synthesizing isoquinoline derivatives include:

  • The Pomeranz-Fritsch reaction: An efficient method for isoquinoline synthesis .

  • The Bischler-Napieralski approach: Often followed by reduction of 3,4-dihydroisoquinoline intermediates .

  • The Pictet-Spengler condensation: A widely used method for constructing isoquinoline scaffolds .

These general methods may provide insight into possible synthetic approaches to 4,4'-Biisoquinoline, though direct methods for the synthesis of the biisoquinoline structure would require specialized coupling reactions to connect two isoquinoline units.

Structural Studies and Characterization

The structural characterization of 4,4'-Biisoquinoline and its metal complexes has been performed using various analytical techniques:

X-Ray Crystallography

X-ray crystallographic studies have revealed important structural features of 4,4'-Biisoquinoline in various metal complexes:

  • The complex Ru(POP){(1MP)-biiq} has been structurally characterized, showing a N2–C1–C1′–N2′ torsion angle of -38.46° .

  • Various silver complexes show different torsion angles ranging from -79.73° to 98.03°, demonstrating the conformational flexibility of the ligand .

Spectroscopic Properties

Limited spectroscopic data is available for 4,4'-Biisoquinoline itself, but related biisoquinoline compounds have been studied:

  • Some biisoquinoline derivatives in ethanol exhibit absorption maxima at wavelengths including 218, 274, 284, 312, and 324 nm .

  • Various chiroptical correlations have been used to establish that (+)-forms of 1,1'-biisoquinolines (structurally related to 4,4'-biisoquinoline) possess the (1M) absolute configuration .

Research Findings and Future Directions

Research on 4,4'-Biisoquinoline continues to explore its potential applications and properties:

Metal Coordination Studies

The bidentate coordination capability of 4,4'-Biisoquinoline makes it a subject of ongoing research in coordination chemistry:

  • Studies of its metal complexes reveal interesting structural features and potential applications in catalysis .

  • The conformational flexibility of the ligand allows for diverse coordination geometries with different transition metals .

Future Research Directions

Potential areas for future research on 4,4'-Biisoquinoline include:

  • Development of asymmetric catalysts using chiral derivatives.

  • Investigation of photophysical properties for potential applications in light-emitting devices.

  • Exploration of biological activities of its metal complexes.

  • Design of functional materials based on its coordination properties.

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